[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate
Description
The compound [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate (molecular formula: C₂₄H₂₆N₂O₆S₂) features a thiazole core substituted at position 2 with a 4-ethoxy-3-methoxyphenyl group and at position 4 with a methyl-linked 4-formylbenzoate ester .
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-3-26-18-9-8-16(10-19(18)25-2)20-22-17(13-28-20)12-27-21(24)15-6-4-14(11-23)5-7-15/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUPOEGYCKEMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)COC(=O)C3=CC=C(C=C3)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Substitution Reactions: The ethoxy and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Esterification: The formylbenzoate moiety is attached via esterification, where the carboxylic acid group of 4-formylbenzoic acid reacts with an alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-formylbenzoic acid derivative.
Reduction: 4-hydroxymethylbenzoate derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The synthesis of compounds like [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate often involves multicomponent reactions (MCRs). These reactions are significant for expediting the synthesis of biologically active molecules. The resulting compounds are frequently screened for various biological activities, including anti-inflammatory and anticancer properties .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Compounds derived from thiazole structures have shown promising anti-inflammatory effects in vitro. |
| Anticancer | Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. |
| Antimicrobial | Certain thiazole derivatives have been tested for antimicrobial properties against various pathogens. |
Medicinal Chemistry Applications
- Drug Discovery : The compound's structural features allow it to interact with biological targets, making it a candidate for lead compound development in drug discovery.
- Pharmacological Studies : Research indicates that thiazole derivatives can modulate enzyme activity, particularly in pathways related to inflammation and cancer progression .
- ADMET Properties : Evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is critical for assessing the viability of these compounds as therapeutic agents .
Case Study 1: Anti-Leishmanial Activity
A study focused on synthesizing structurally diverse thiazole derivatives demonstrated that certain compounds exhibited significant anti-leishmanial activity against Leishmania donovani. This highlights the potential of thiazole-containing compounds in treating parasitic infections .
Case Study 2: Anticancer Potential
Research involving thiazole derivatives revealed that some compounds displayed potent cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through specific signaling pathways .
Mechanism of Action
The mechanism of action of [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to a physiological response. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Thiazole-Oxadiazole Hybrids
- Compound 3 from : 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol Structural Differences: Replaces the benzoate ester with a 1,3,4-oxadiazole-thiol group. The thiazole retains an amino substituent instead of the ethoxy-methoxyphenyl group. Synthesis: Derived from hydrazide intermediates and carbon disulfide cyclization . Properties: The thiol group may confer higher polarity and metal-binding capacity compared to the formylbenzoate.
Thiazole-Pyrazole-Triazole Derivatives
- Compounds 4 and 5 from : Fluorophenyl-substituted thiazoles linked to pyrazole and triazole rings.
- Structural Differences : Incorporate fluorophenyl and triazole groups instead of benzoate esters.
- Crystallography : Exhibited isostructural triclinic symmetry with planar molecular conformations, except for one perpendicular fluorophenyl group .
- Implications : Planarity may enhance π-π stacking, while the target compound’s formyl group could disrupt such interactions.
Thiazole-Pyranone Hybrids
- Compound 5b from : 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one Structural Differences: Replaces benzoate with a pyranone ring; includes a methoxybenzylideneamino group. Synthesis: Involves thiosemicarbazide and phenacyl cyanide cyclization . Physical Properties: Melting point 156–158°C; IR peaks at 1721 cm⁻¹ (ester C=O) and 1599 cm⁻¹ (aromatic C=C) .
Benzoate Esters with Heterocyclic Substituents
Thiazole-Phenyltriazole Hybrids
- Compound 5 from : 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Structural Differences: Triazole-thiol replaces the benzoate ester. Synthesis: Cyclization of hydrazinecarbothioamide intermediates . Biological Relevance: Migraine-relieving properties noted; the target compound’s formyl group may target different pathways.
Cobicistat Derivatives
Data Table: Key Properties of Selected Analogs
Biological Activity
The compound [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate (CAS No. 1209784-87-1) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
- Molecular Formula : C17H19N5O2S2
- Molecular Weight : 389.50 g/mol
- IUPAC Name : 2-({[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine
Physical Properties
| Property | Value |
|---|---|
| Density | 1.41 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 661.3 ± 65.0 °C (predicted) |
| pKa | 4.93 ± 0.10 (predicted) |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
Case Study: Antibacterial Effects
A study evaluated several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones, suggesting strong antibacterial activity.
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer potential due to their ability to inhibit cell proliferation in various cancer cell lines.
Research Findings
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Antioxidant Activity
Antioxidant assays have shown that thiazole derivatives can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems.
The antioxidant activity is attributed to the presence of the thiazole ring and the ethoxy and methoxy substituents, which enhance electron donation capabilities.
Enzyme Inhibition
The compound has been reported to inhibit key enzymes involved in metabolic pathways, such as:
- Acetylcholinesterase (AChE) : Implicated in neurodegenerative diseases.
- Cyclooxygenase (COX) : Relevant in inflammation and pain management.
Molecular Interactions
Molecular docking studies suggest that this compound interacts favorably with target proteins, stabilizing the binding through hydrogen bonds and hydrophobic interactions.
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-halo ketones. For example, coupling 4-ethoxy-3-methoxyphenylacetothioamide with methyl 4-(bromoacetyl)benzoate under reflux in ethanol .
- Step 2: Esterification or functional group interconversion to introduce the 4-formylbenzoate moiety. A Pd-catalyzed coupling or oxidation of a methyl group to a formyl group using MnO₂ may be employed .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, 80°C, 12h | 65–75 | |
| 2 | MnO₂, DCM, RT, 24h | 50–60 |
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₂₁H₂₀NO₅S: 398.1063) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL (via Olex2 or similar software) for structure solution. Key parameters include R-factor (<5%) and Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Application Example: Similar thiazole derivatives show planar thiazole rings with dihedral angles <10° relative to the benzene ring, indicating minimal steric hindrance .
Q. What methodologies assess the compound’s bioactivity in enzyme inhibition assays?
- Kinetic Assays:
- Enzyme Inhibition: Pre-incubate the compound with target enzymes (e.g., cyclooxygenase-2 or kinases) and measure residual activity using fluorogenic substrates. IC₅₀ values are calculated via nonlinear regression .
- Docking Studies: Use AutoDock Vina to model interactions between the compound’s formyl group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
Table 2: Hypothetical Bioactivity Data (Based on Analogues)
| Target Enzyme | IC₅₀ (µM) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| COX-2 | 2.5 ± 0.3 | -8.9 | |
| EGFR Kinase | 1.8 ± 0.2 | -9.4 |
Q. How can researchers resolve contradictions in reaction yields or purity across synthetic batches?
Q. What safety protocols are essential for handling this compound?
- Hazard Classification: Acute toxicity (Category 4 for oral, dermal, inhalation) per CLP regulations. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge due to potential ecotoxicity .
Q. How do computational studies enhance understanding of its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
